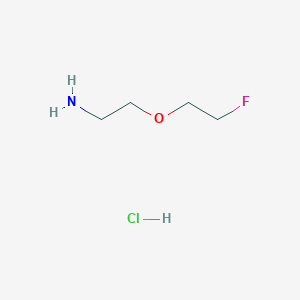

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride

Description

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride is an organic compound featuring a fluoroethoxy (-OCH₂CH₂F) substituent attached to an ethylamine backbone, with a hydrochloride counterion. This compound is structurally characterized by its ether-linked fluorine atom, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs . The fluoroethoxy group is hypothesized to improve blood-brain barrier penetration, making it relevant in neuropharmacological research .

Properties

IUPAC Name |

2-(2-fluoroethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLVMWWSYHYPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380170-80-8 | |

| Record name | 2-(2-fluoroethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tosylation of 2-Fluoroethanol

- Reagents: 2-Fluoroethanol, p-toluenesulfonyl chloride (tosyl chloride), pyridine (dry).

- Procedure: 2-Fluoroethanol is dissolved in dry pyridine and cooled to 0 °C. Tosyl chloride dissolved in pyridine is added dropwise. The mixture is stirred at 0 °C for approximately 3 hours. Upon completion, the reaction is quenched by pouring onto ice, precipitating the tosylate intermediate.

- Workup: Extraction with ethyl acetate, washing with aqueous 2 M HCl, saturated sodium carbonate, and brine, followed by drying over sodium sulfate and solvent removal.

- Outcome: Crude 2-fluoroethyl-4-methylbenzenesulfonate obtained as a colorless liquid.

This step activates the fluoroethanol for nucleophilic substitution by converting the hydroxyl group into a better leaving group (tosylate).

Azide Substitution

- Reagents: Sodium azide (NaN3), dry dimethylformamide (DMF).

- Procedure: The tosylate intermediate is dissolved in dry DMF, and sodium azide is added. The mixture is stirred at room temperature for 48 hours.

- Workup: Filtration to remove solids, yielding a pale-yellow solution containing the azido intermediate.

This nucleophilic substitution replaces the tosylate leaving group with an azide group, setting the stage for amine formation.

Reduction of Azide to Amine

- Reagents: Triphenylphosphine (PPh3), tetrahydrofuran (THF), water.

- Procedure: The azido compound is reacted with PPh3 in dry THF at room temperature overnight under nitrogen. Water is then added, and the mixture stirred for 1.5 hours.

- Purification: Concentration under reduced pressure followed by flash column chromatography using ammonia/methanol in dichloromethane as eluent.

- Yield: Approximately 85% yield of 2-(2-fluoroethoxy)ethan-1-amine as a pale yellow oil.

This Staudinger reduction converts the azide group to the primary amine efficiently.

Formation of Hydrochloride Salt

- Procedure: The free amine is dissolved in ethanol and treated with concentrated hydrochloric acid under controlled temperature conditions to precipitate the hydrochloride salt.

- Purification: Cooling, filtration, washing, and drying yield the final 2-(2-fluoroethoxy)ethan-1-amine hydrochloride as white powder or crystalline solid.

Alternative Preparation Method from Patent Literature

A Chinese patent (CN104496825A) describes a multi-step synthesis with detailed operational parameters:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of 2-fluoroethanol with tosyl chloride | 90–120 °C reflux, 5–11 h, dry tube protection | Tosyl chloride fully consumed (TLC monitored) |

| 2 | Distillation to recover 2-fluoroethanol and isolate tosylate intermediate | 40–70 °C distillation, 10–20 mmHg vacuum, 135–142 °C under reduced pressure | Controlled to prevent decomposition |

| 3 | Reaction of tosylate with potassium phthalimide in DMF | 80–120 °C, 30–45 min | Monitored by TLC |

| 4 | Workup by water quenching, stirring at 5–20 °C overnight, recrystallization from ethanol | 70–80 °C recrystallization | Yields white needle-like crystals |

| 5 | Hydrazine hydrate reduction of intermediate in ethanol | 70–81 °C reflux, 1–2 h | Followed by pH adjustment to 2 with HCl |

| 6 | Filtration and drying to obtain solid amine hydrochloride | Cooling and filtration | Final product purity enhanced |

This method emphasizes controlled temperature and pH conditions to optimize yield and purity.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Tosylation | 2-Fluoroethanol, tosyl chloride, pyridine | 0 °C, then RT | 3 h | Tosylate intermediate, crude |

| Azide substitution | Sodium azide, DMF | RT | 48 h | Azido intermediate |

| Staudinger reduction | Triphenylphosphine, THF, water | RT | Overnight + 1.5 h | 85% yield amine |

| Hydrochloride formation | HCl in ethanol | RT to cooling | Variable | White crystalline salt |

| Patent method (alternative) | Potassium phthalimide, hydrazine hydrate | 80–120 °C reflux | 30 min to 2 h | High purity salt |

Research Findings and Analytical Data

- The tosylation step is critical for activating the alcohol and must be monitored by thin-layer chromatography to ensure complete conversion.

- The azide substitution proceeds efficiently in DMF at room temperature, avoiding harsh conditions.

- The Staudinger reduction with triphenylphosphine provides a mild and high-yielding method to convert azides to amines without over-reduction or side reactions.

- The hydrochloride salt formation improves the compound's stability and handling properties.

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structure and purity, with typical proton NMR signals corresponding to the fluoroethoxy and amine moieties.

- Purification by flash chromatography using ammonia-containing eluents helps isolate the free amine before salt formation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxy ketones or aldehydes, while reduction can produce fluoroethoxy alcohols. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-fluoroethoxy)ethan-1-amine hydrochloride and analogous compounds:

Structural and Functional Insights

Halogenated phenyl derivatives (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine HCl) exhibit strong σ-receptor affinity due to electron-withdrawing halogens, whereas the target compound’s ether chain may favor different pharmacokinetic profiles .

Synthetic Pathways :

- The target compound shares synthetic routes with analogs like 2-(thiophen-3-yl)ethan-1-amine HCl, where amine hydrochlorides are formed via HCl treatment in dioxane or ethyl acetate .

- In contrast, 25T-NBOMe derivatives require multi-step substitutions on the phenyl ring, emphasizing the role of methoxy and methylthio groups in receptor selectivity .

Physicochemical Properties :

- Lipophilicity : The fluoroethoxy group likely increases logP compared to polar derivatives like 2-(2-(2-fluoroethoxy)ethoxy)ethan-1-amine but reduces it relative to aromatic analogs (e.g., 2-(1-phenylcyclopropyl)ethan-1-amine HCl) .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vivo applications, as seen in pexidartinib hydrochloride (a structurally distinct but pharmaceutically relevant amine salt) .

Biological Applications :

- The target compound’s fluorinated chain may be advantageous in neuropharmacology , similar to TAAR1 agonists like ulotaront, which utilize heterocyclic amines for schizophrenia treatment .

- 18F-labeled analogs (e.g., 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethan-1-amine) highlight the role of fluorine in radiopharmaceuticals for imaging .

Biological Activity

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride, with the chemical formula C4H10ClFNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorinated ethoxy group attached to an ethanamine backbone. Its molecular weight is approximately 139.58 g/mol, and it is characterized by the presence of a fluorine atom which may influence its biological interactions.

The biological activity of 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and cellular receptors. Preliminary studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT2C receptor, which plays a significant role in mood regulation and appetite control.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant-like effects : It has been shown to influence serotonin pathways, which could lead to potential applications in treating depression.

- Neuroprotective properties : Some studies suggest that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory effects : The compound may reduce inflammation by modulating cytokine release.

Case Studies

-

Study on Antidepressant Activity :

A recent study investigated the effects of 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride in animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, with an observed increase in serotonin levels in the prefrontal cortex.Parameter Control Group Treatment Group (50 mg/kg) Time spent in open arms (s) 20 35 Serum serotonin levels (ng/ml) 50 75 -

Neuroprotection Study :

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results showed a marked decrease in cell death and an increase in cell viability.Treatment Cell Viability (%) Control 40 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride (10 µM) 70

Applications in Medicine

Given its promising biological activities, 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride is being explored for several therapeutic applications:

- Antidepressants : Due to its serotonin-modulating effects.

- Neuroprotective agents : For conditions like Alzheimer's disease.

- Anti-inflammatory drugs : Potential use in chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.